molecular formula C12H14BrN3 B12087389 4-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole

4-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole

Katalognummer: B12087389
Molekulargewicht: 280.16 g/mol
InChI-Schlüssel: DSBCAXNWINGDFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, has a bromine atom and a cyclopentylmethyl group attached to the benzotriazole ring, which imparts unique properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole typically involves the following steps:

    Cyclopentylmethylation: The attachment of the cyclopentylmethyl group can be carried out using cyclopentylmethyl halides in the presence of a base like potassium carbonate (K2CO3) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The bromine atom and the cyclopentylmethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-1-methyl-1H-benzotriazole: Similar structure but with a methyl group instead of a cyclopentylmethyl group.

    1-(Cyclopentylmethyl)-1H-benzotriazole: Lacks the bromine atom, which affects its reactivity and applications.

Uniqueness

4-Bromo-1-(cyclopentylmethyl)-1H-1,2,3-benzotriazole is unique due to the presence of both the bromine atom and the cyclopentylmethyl group. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H14BrN3

Molekulargewicht

280.16 g/mol

IUPAC-Name

4-bromo-1-(cyclopentylmethyl)benzotriazole

InChI

InChI=1S/C12H14BrN3/c13-10-6-3-7-11-12(10)14-15-16(11)8-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2

InChI-Schlüssel

DSBCAXNWINGDFR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)CN2C3=C(C(=CC=C3)Br)N=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.